molecular formula C20H20N2O5 B2454395 3,4-dimethoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide CAS No. 953209-11-5

3,4-dimethoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide

Cat. No.: B2454395
CAS No.: 953209-11-5
M. Wt: 368.389
InChI Key: JHSHRENKPFDJDX-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with methoxy groups and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the isoxazole ring through a cyclization reaction. For instance, the reaction of hydroximinoyl chlorides with iodinated terminal alkynes can yield iodoisoxazoles . This intermediate can then be further functionalized to introduce the methoxyphenyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalytic processes and continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The isoxazole ring can be reduced under specific conditions to yield different heterocyclic compounds.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Friedel-Crafts acylation or alkylation can be used with aluminum chloride as a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.

Scientific Research Applications

3,4-dimethoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide involves its interaction with specific molecular targets. The isoxazole ring is known to interact with various enzymes and receptors, potentially modulating their activity. This can lead to changes in cellular signaling pathways, which may be exploited for therapeutic purposes.

Comparison with Similar Compounds

Similar Compounds

    3,4-dimethoxyphenethylamine: Shares the methoxy substitution pattern but lacks the isoxazole ring.

    4-methoxyphenylisoxazole: Contains the isoxazole ring but differs in the substitution pattern on the aromatic ring.

Uniqueness

The uniqueness of 3,4-dimethoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide lies in its combination of the benzamide core with the isoxazole ring and methoxy groups. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Biological Activity

3,4-Dimethoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide, with the CAS number 953209-11-5, is a compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20_{20}H20_{20}N2_2O5_5
  • Molecular Weight : 368.4 g/mol
  • Structure : The compound features a benzamide core substituted with methoxy and isoxazole groups, which are known to influence its biological activity.

Anticancer Activity

Research indicates that derivatives of benzamide compounds often exhibit anticancer properties. For instance, similar compounds have shown moderate antineoplastic activity against various cancer cell lines, such as TK-10 and HT-29 . The presence of the isoxazole moiety is believed to enhance these effects by interacting with specific cellular pathways involved in tumor growth.

Antimicrobial Properties

Compounds with similar structural features have been evaluated for their antimicrobial activities. For example, certain isoxazole derivatives demonstrated significant inhibitory effects against pathogenic bacteria and fungi. This suggests that this compound may possess similar antimicrobial properties.

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory activity. Isoxazole derivatives are often studied for their ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation. Preliminary studies indicate that related compounds can selectively inhibit COX-2, suggesting potential therapeutic applications in inflammatory diseases .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation and inflammation.
  • Receptor Interaction : The compound may interact with specific receptors that regulate cellular signaling pathways related to cancer and inflammation.

Study 1: Anticancer Activity

A study involving a series of benzamide derivatives found that compounds structurally similar to this compound exhibited significant cytotoxicity against various cancer cell lines at low micromolar concentrations. The study highlighted the importance of the methoxy and isoxazole groups in enhancing anticancer activity .

Study 2: Anti-inflammatory Properties

In another study focused on inflammatory responses, isoxazole derivatives were tested for their ability to inhibit COX enzymes. Results indicated that certain derivatives could reduce inflammation markers significantly in vitro. This finding supports the hypothesis that this compound may also have anti-inflammatory effects .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
Compound AAnticancer5.0
Compound BAntimicrobial10.0
Compound CAnti-inflammatory15.0

Properties

IUPAC Name

3,4-dimethoxy-N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5/c1-24-16-7-4-13(5-8-16)18-11-15(22-27-18)12-21-20(23)14-6-9-17(25-2)19(10-14)26-3/h4-11H,12H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHSHRENKPFDJDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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